Riociguat

Pulmonary Hypertension Vasodilation ex vivo

Riociguat (BAY 63-2521, Adempas®) is the first-in-class oral sGC stimulator with a dual mechanism—direct, NO-independent activation plus sensitization to endogenous NO. Validated in PATENT-1/CHEST-1 trials with significant 6MWD improvements, it is the gold-standard tool for dissecting NO-sGC-cGMP signaling, especially under NO-deficient/hypoxic conditions. Superior to PDE5 inhibitors and other sGC stimulators in pulmonary artery vasodilation, it is essential for PAH/CTEPH models, PK/PD modeling, and HFpEF biomarker studies. Ideal as a positive control for novel sGC-targeted compounds.

Molecular Formula C20H19FN8O2
Molecular Weight 425.443
CAS No. 1304478-72-5
Cat. No. B584930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiociguat
CAS1304478-72-5
SynonymsN-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamic Acid Methyl Ester-d3; _x000B_[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]methylcarbamic Acid Methyl Est
Molecular FormulaC20H19FN8O2
Molecular Weight425.443
Structural Identifiers
SMILESCN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC
InChIInChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)
InChIKeyWXXSNCNJFUAIDG-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Riociguat (CAS 1304478-72-5): First-in-Class sGC Stimulator for Pulmonary Hypertension Research


Riociguat (BAY 63-2521, Adempas®) is the archetypal soluble guanylate cyclase (sGC) stimulator, a first-in-class molecule that directly activates sGC independently of nitric oxide (NO) and sensitizes the enzyme to endogenous NO, resulting in increased cyclic guanosine monophosphate (cGMP) production [1]. It was specifically developed for and is approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), where its dual mechanism directly addresses the impaired NO-sGC-cGMP pathway [2]. Its commercial and research significance is underscored by its well-characterized pharmacokinetic and safety profile, making it a benchmark for evaluating newer sGC modulators [3].

Why Riociguat Cannot Be Substituted with Vericiguat or PDE5 Inhibitors in Critical Assays


Substituting Riociguat with another sGC stimulator like Vericiguat or a PDE5 inhibitor like Sildenafil is not scientifically valid due to fundamental differences in their pharmacodynamic and pharmacokinetic profiles. These differences manifest as significant and quantifiable variations in target potency, tissue-specific vasodilation, and clinical efficacy. Specifically, Riociguat demonstrates greater potency in vasodilating pulmonary arteries and reducing pulmonary artery pressure compared to Vericiguat [1]. Conversely, while Vericiguat has a longer half-life, Riociguat's distinct dual action and higher pulmonary artery vasodilation efficacy make it the preferred tool for investigations into PAH and CTEPH, as well as for studies requiring robust, NO-independent sGC activation [2]. Furthermore, compared to PDE5 inhibitors, Riociguat's direct stimulation of sGC offers superior efficacy in conditions of low endogenous NO, a hallmark of PAH [3].

Quantitative Differentiation of Riociguat: A Procurement and Research Selection Guide


Superior Pulmonary Artery Pressure Reduction vs. Vericiguat

In an ex vivo rat isolated perfused lung (IPL) model, Riociguat was significantly more effective than Vericiguat in reducing pulmonary artery pressure (PAP). This head-to-head comparison demonstrates a clear functional difference between these two sGC stimulators in a key physiological parameter [1].

Pulmonary Hypertension Vasodilation ex vivo

Greater Clinical Benefit in HFpEF: NT-proBNP Reduction vs. Vericiguat and Praliciguat

A Bayesian network meta-analysis of eight randomized controlled trials (n=7,330 HFpEF patients) compared Riociguat, Vericiguat, and Praliciguat. Riociguat was the only agent associated with a reduction in NT-proBNP levels, a key prognostic biomarker in heart failure, whereas Vericiguat and Praliciguat showed neutral effects [1].

Heart Failure HFpEF Biomarker NT-proBNP

Potency in Pulmonary Artery Vasodilation vs. Sildenafil

In an in vitro study using isolated rat and human pulmonary arteries, Riociguat demonstrated greater potency and efficacy as a vasodilator compared to the PDE5 inhibitor Sildenafil. Riociguat was approximately 3-fold more potent under hypoxic conditions [1]. Its potency in human pulmonary arteries under hypoxia was measured as a pIC50 of 6.60 (EC50 ≈ 251 nM) [2].

Pulmonary Hypertension Vasodilation Potency

Superior Bioavailability vs. Vericiguat

Riociguat exhibits near-complete oral bioavailability (94.3%), a key differentiator from Vericiguat which has a reported absolute bioavailability of approximately 60-70% [REFS-1, REFS-2]. This high bioavailability ensures consistent and predictable drug exposure, reducing inter-patient variability in research settings.

Pharmacokinetics Bioavailability ADME

Distinct Multi-CYP Metabolism Enables Lower Drug-Drug Interaction Liability vs. Single-Pathway Agents

Riociguat's clearance is mediated by multiple cytochrome P450 (CYP) enzymes (CYP1A1, CYP3A4, CYP2C8, CYP2J2) and direct biliary excretion, resulting in a low risk of clinically relevant drug-drug interactions (DDIs). This is in contrast to agents whose clearance is dependent on a single CYP isoform. Coadministration with strong CYP3A4 inhibitors like clarithromycin does not require dose adjustment [1].

Drug-Drug Interactions Metabolism CYP450

Riociguat's Optimal Research and Industrial Application Scenarios


Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH) Preclinical Models

Given its well-validated efficacy in the pivotal PATENT-1 and CHEST-1 trials—demonstrating placebo-adjusted improvements in 6-minute walk distance of +36 m and +46 m, respectively—Riociguat is the gold-standard sGC stimulator for establishing disease-relevant in vivo models of PAH and CTEPH. Its predictable and dose-proportional pharmacokinetics facilitate consistent exposure in rodent models, making it an essential positive control for evaluating novel therapeutics targeting the NO-sGC-cGMP pathway [REFS-1, REFS-2].

Investigating sGC Biology Under Hypoxic and Low-NO Conditions

Riociguat's dual mechanism—direct, NO-independent sGC stimulation and sensitization to NO—makes it the superior tool for dissecting sGC signaling in environments of NO deficiency or hypoxia. Its 3-fold greater potency for vasodilation under hypoxia compared to Sildenafil, as demonstrated in isolated pulmonary artery studies, positions it as the critical reagent for experiments designed to isolate the NO-independent component of sGC activation [REFS-3, REFS-4].

Pharmacokinetic/Pharmacodynamic (PK/PD) and Drug-Drug Interaction (DDI) Studies

Riociguat's well-characterized PK profile—near-complete bioavailability, multi-pathway CYP metabolism, and low DDI liability—makes it an ideal candidate for PK/PD modeling and simulation studies. The lack of a need for dose adjustment when co-administered with strong CYP3A4 inhibitors simplifies its use in complex in vivo study designs involving multiple compounds, reducing experimental variability and animal usage [5].

Benchmarking Novel sGC Modulators in Heart Failure with Preserved Ejection Fraction (HFpEF)

As the only sGC stimulator to show a directional benefit in reducing NT-proBNP, a key heart failure biomarker, in a network meta-analysis of HFpEF trials, Riociguat serves as a critical benchmark for any new sGC-targeted compound being developed for this indication. Its unique biomarker signature provides a specific, measurable comparator for proof-of-concept studies in HFpEF models [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Riociguat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.